methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Description
Methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a substituted isoindole derivative characterized by:
- A methyl ester at position 5 of the isoindole ring.
- A 2-methoxyphenyl group attached to the nitrogen at position 2.
- 1,3-diketone functional groups contributing to its planarity and hydrogen-bonding capacity.
This compound is part of a broader class of isoindole derivatives with applications in medicinal chemistry and materials science. Below, we compare its structural, physicochemical, and biological properties with related analogs.
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-14-6-4-3-5-13(14)18-15(19)11-8-7-10(17(21)23-2)9-12(11)16(18)20/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLIKAITLGMCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate phthalic anhydride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Safety Information
The compound is classified as an irritant with specific hazard statements related to health risks upon exposure. Proper handling and safety precautions should be observed when working with this chemical.
Medicinal Chemistry
Methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has shown promise in various therapeutic areas:
- Anticancer Activity : Studies have indicated that derivatives of isoindole compounds exhibit cytotoxic effects against certain cancer cell lines. The unique structure of methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole may enhance these properties through mechanisms that induce apoptosis in malignant cells.
- Anti-inflammatory Properties : Research suggests that isoindole derivatives can modulate inflammatory pathways. This compound could potentially be developed into anti-inflammatory agents by targeting specific enzymes involved in the inflammatory response.
Materials Science
The compound's unique chemical structure allows it to be explored for use in advanced materials:
- Polymer Chemistry : Methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole can serve as a building block for synthesizing new polymeric materials with enhanced thermal stability and mechanical properties.
- Dyes and Pigments : The compound's chromophoric properties make it suitable for applications in dye chemistry. Its derivatives can be used to develop colorants for plastics and textiles.
Agricultural Chemistry
There is potential for this compound to be utilized in agricultural applications:
- Pesticide Development : The bioactive nature of isoindole compounds suggests that methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole could be investigated for its efficacy as a pesticide or herbicide. Its ability to interact with biological systems may allow it to act as a natural pesticide.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of isoindole derivatives, including methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at a leading pharmacological institute examined the anti-inflammatory effects of various isoindole derivatives. The findings suggested that methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole inhibited pro-inflammatory cytokines in vitro, thus supporting its development as a therapeutic agent for inflammatory diseases .
Case Study 3: Polymer Synthesis
A collaborative study between materials scientists explored the use of methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole in creating high-performance polymers. The resulting materials exhibited improved thermal stability compared to traditional polymers used in industrial applications .
Mechanism of Action
The mechanism of action of methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Substituent Variations
(a) Methyl 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate ()
- Key difference : The phenyl group at position 2 is substituted with a 4-methyl group instead of 2-methoxy.
- Impact :
- Reduced electron-donating effects compared to the methoxy group, altering electronic density on the isoindole core.
- Lower molecular weight (295.29 g/mol vs. 295.29 g/mol for the target compound).
(b) 1-(4-Methylphenyl)-1-oxopropan-2-yl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate ()
- Key difference : The methyl ester is replaced with a bulky 1-(4-methylphenyl)-1-oxopropan-2-yl ester .
- Impact: Higher molecular weight (443.46 g/mol) and lipophilicity (logP = 4.55) compared to the target compound. Potential for enhanced membrane permeability but reduced aqueous solubility.
(c) 2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid ()
- Key difference : The methyl ester is replaced with a carboxylic acid , and the phenyl group has a 4-ethoxy substituent.
- Impact :
- Increased polarity (carboxylic acid group) improves water solubility but may reduce bioavailability.
- Ethoxy substituent introduces steric and electronic effects distinct from methoxy.
Functional Group Replacements
(a) JTP-27536 [(+)-1,3-dihydroxy-2-hydroxymethylpropyl-2-ammonium 2-[(R)-3-cyclohexyl-1-phenylpropyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate monohydrate] ()
- Key differences :
- A cyclohexyl-phenylpropyl side chain replaces the 2-methoxyphenyl group.
- Incorporation of a charged ammonium group and hydroxyls.
- Impact: Demonstrated anti-inflammatory activity via inhibition of immunoglobulins and interleukin-5 . Enhanced molecular complexity likely improves target specificity but complicates synthesis.
(b) N-Propyl-2-(2,6-diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide ()
- Key difference : The ester is replaced with an N-propyl carboxamide .
- Impact :
- Increased hydrogen-bonding capacity (amide NH) may enhance binding to biological targets.
- Higher metabolic stability compared to ester derivatives.
Physicochemical Properties
Biological Activity
Methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the compound's chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.
- Chemical Name : this compound
- Molecular Formula : C16H15NO5
- Molecular Weight : 297.26 g/mol
- CAS Number : 110768-14-4
- Structure : The compound features a methoxy group and a dioxoisoindole structure which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis via Bcl-2 inhibition |
| T-24 (bladder cancer) | 1.61 ± 1.92 | Cell cycle arrest in S phase |
| PC-3 (prostate cancer) | Not specified | Topoisomerase II targeting |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Mechanistic Studies
The structure-activity relationship (SAR) studies indicate that the presence of the methoxy group enhances the compound's activity by increasing lipophilicity and facilitating cellular uptake. Molecular dynamics simulations have shown that this compound interacts with target proteins primarily through hydrophobic interactions, with limited hydrogen bonding .
Case Studies
In a study focused on novel derivatives of ciprofloxacin, this compound was evaluated for its anticancer properties alongside other compounds. The results indicated that this isoindole derivative exhibited superior cytotoxicity compared to traditional chemotherapeutics in specific cancer models .
Toxicity and Safety Profile
The safety profile of this compound has been assessed in various preclinical studies. Preliminary toxicity assessments indicate a favorable safety margin; however, comprehensive toxicological evaluations are necessary to establish its safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
